N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
“N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” is a compound that contains a benzimidazole ring and a thiophene ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is very important in medicinal chemistry . The thiophene ring is a five-membered ring containing four carbon atoms and a sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature. However, compounds containing benzimidazole and thiophene rings are known to participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the literature. However, similar compounds are known to have specific melting points, boiling points, solubilities, and spectral properties .
Mechanism of Action
The mechanism of action of “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” is not explicitly mentioned in the literature. However, compounds containing benzimidazole and thiophene rings are known to exhibit a range of pharmacological effects .
Safety and Hazards
The safety and hazards associated with “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” are not explicitly mentioned in the literature. However, similar compounds are known to have specific safety profiles and hazards associated with their use .
Future Directions
The future directions for the study of “N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide” could involve further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
Properties
IUPAC Name |
N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8(17)14-9-4-5-10-11(7-9)16-13(15-10)12-3-2-6-18-12/h2-7H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHXSPOPRWEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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